(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the Rings: The pyrazole and thiazole rings are then coupled through a vinylation reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Properties
Molecular Formula |
C12H12N4S |
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Molecular Weight |
244.32 g/mol |
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C12H12N4S/c1-8-7-17-12(14-8)10(6-13)5-11-4-9(2)16(3)15-11/h4-5,7H,1-3H3/b10-5+ |
InChI Key |
IEADEQKGHJIVLK-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=NN1C)/C=C(\C#N)/C2=NC(=CS2)C |
Canonical SMILES |
CC1=CC(=NN1C)C=C(C#N)C2=NC(=CS2)C |
Origin of Product |
United States |
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